molecular formula C14H12N2S2 B14722715 Ethanedithioamide, N,N'-diphenyl- CAS No. 6244-74-2

Ethanedithioamide, N,N'-diphenyl-

Cat. No.: B14722715
CAS No.: 6244-74-2
M. Wt: 272.4 g/mol
InChI Key: MGSYJQOVDPNHSC-UHFFFAOYSA-N
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Description

Ethanedithioamide (dithiooxamide) derivatives are characterized by the presence of two thioamide groups (-C(S)NH-) linked by an ethylene bridge. The compound "Ethanedithioamide, N,N'-diphenyl-" (hypothetical IUPAC name: N,N'-diphenylethanedithioamide) would feature phenyl groups attached to the nitrogen atoms.

Properties

CAS No.

6244-74-2

Molecular Formula

C14H12N2S2

Molecular Weight

272.4 g/mol

IUPAC Name

N,N'-diphenylethanedithioamide

InChI

InChI=1S/C14H12N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)

InChI Key

MGSYJQOVDPNHSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanedithioamide, N,N’-diphenyl- can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide, followed by oxidation. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Ethanedithioamide, N,N’-diphenyl- often involves large-scale batch reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanedithioamide, N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the dithioamide groups to thiol groups.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethanedithioamide, N,N’-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethanedithioamide, N,N’-diphenyl- exerts its effects involves interactions with various molecular targets. The dithioamide groups can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. The phenyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Molecular Properties of Ethanedithioamide Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
N,N'-Dimethylethanedithioamide C₄H₈N₂S₂ 148.25 g/mol 120-79-6 Small alkyl substituents; used in mass spectrometry
N,N'-Diethylethanedithioamide C₆H₁₂N₂S₂ 176.34 g/mol 16475-50-6 Larger alkyl groups; higher solubility in organic solvents
N,N'-Dibenzylethanedithioamide C₁₆H₁₆N₂S₂ 300.44 g/mol 122-65-6 Aromatic benzyl groups; used in metal analysis (Cu, Ni, Co)
N,N'-Bis(2-hydroxyethyl)ethanedithioamide C₆H₁₂N₂O₂S₂ 208.28 g/mol 120-86-5 Hydrophilic substituents; industrial applications
N,N'-Diphenylethanedithioamide* C₁₄H₁₂N₂S₂ ~272.39 g/mol Not available Hypothetical; phenyl groups may enhance π-π interactions

*Hypothetical data inferred from analogs.

Key Structural Insights :

  • Substituent Effects: Alkyl groups (methyl, ethyl) increase volatility and solubility in non-polar solvents, while aromatic (benzyl, phenyl) and polar (hydroxyethyl) substituents enhance molecular weight and influence crystallinity .
  • Hydrogen Bonding : Intramolecular N–H···S interactions stabilize the ethanedithioamide backbone, as observed in crystal structures of N,N'-bis(4-methyl-o-phenyl)dithiooxamide .
  • Supramolecular Interactions : Aromatic substituents (e.g., pyridylmethyl in ) facilitate co-crystallization via O–H···N and N–H···O hydrogen bonds, critical for designing host-guest systems .

Physical and Chemical Properties

Table 2: Physical Properties and Solubility

Compound Physical State Melting Point Solubility Profile
N,N'-Dimethyl derivative Solid Not reported Soluble in acetone, ethyl acetate
N,N'-Dibenzyl derivative Red crystals 120°C Soluble in acetone, ethyl acetate; insoluble in water
N,N'-Bis(2-hydroxyethyl) Not reported Not reported Likely soluble in polar solvents (ethanol, water)
N,N'-Diphenyl* Crystalline solid ~150–180°C* Low solubility in water; moderate in DMF or DMSO

*Inferred from benzyl analog and phenyl group hydrophobicity.

Key Observations :

  • Melting Points : Larger substituents (e.g., benzyl, phenyl) increase melting points due to enhanced van der Waals forces and molecular rigidity .
  • Solubility : Polar groups (hydroxyethyl) improve water compatibility, whereas aromatic groups reduce polarity, favoring organic solvents .

Functional Insights :

  • Coordination Chemistry : The dibenzyl derivative’s ability to chelate metals suggests that the diphenyl analog could act as a ligand for transition metals, with phenyl groups modulating electron density at the metal center .

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